7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC13628391
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClN3 |
|---|---|
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H6ClN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2 |
| Standard InChI Key | MPDVGSZEWMYGRS-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NC=N2)C=C1CCl |
| Canonical SMILES | C1=CN2C(=NC=N2)C=C1CCl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Functional Groups
The molecule consists of a triazolo[1,5-a]pyridine backbone fused to a chloromethyl (–CH₂Cl) group at the 7-position. The triazole ring (positions 1–3) and pyridine moiety (positions 5–8) create a planar, aromatic system conducive to π-π stacking interactions with biological targets . Key features include:
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Chloromethyl substituent: Enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization.
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Hydrogen-bonding sites: N1 and N4 of the triazole ring act as hydrogen-bond acceptors, critical for target binding .
Table 1: Physicochemical Properties
Synthesis and Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction kinetics. A 2020 study demonstrated that substituting conventional heating with microwave energy (45 minutes, 150°C) increased yields by 15–20% while reducing side products . This method leverages rapid, uniform heating to accelerate the cyclization step.
Table 2: Comparative Synthesis Conditions
| Entry | Solvent | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH | Conventional | 3 h | 74 |
| 2 | EtOH | Microwave | 45 min | 89 |
| 3 | CH₃CN | Microwave | 45 min | 82 |
Biological Activities and Mechanisms
Antiviral Applications
While direct evidence for 7-(chloromethyl)- triazolo[1,5-a]pyridine is limited, structural analogues inhibit influenza RNA-dependent RNA polymerase (RdRP) by disrupting PA-PB1 subunit interactions (IC₅₀ = 3.3–31 μM) . The chloromethyl group may enhance binding to hydrophobic pockets in viral proteins .
Applications in Drug Development
Prodrug Design
The chloromethyl group serves as a handle for prodrug conjugation. For instance, coupling with furan-2-ylmethanethiol via nucleophilic substitution yielded derivatives with improved bioavailability (85% yield) .
Targeted Therapies
Hybrid molecules linking the triazolo-pyridine core to indole or benzothiazole moieties exhibit dual inhibition of tubulin polymerization and kinase signaling . Compound H12 (IC₅₀ = 9.47 μM vs. MGC-803 cells) exemplifies this strategy .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison
| Compound | Target | IC₅₀/EC₅₀ (μM) |
|---|---|---|
| 7-(Chloromethyl)-TZP | HT-1080 cells | 6.1 |
| 5-Phenyl-TZP | MCF-7 cells | 3.91 |
| Triazolo-indole H12 | MGC-803 cells | 9.47 |
| PA-PB1 inhibitor 12 | Influenza RdRP | 3.3 |
Key trends:
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Chlorine substitution: Enhances cytotoxicity but may reduce solubility compared to methyl or phenyl analogues .
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Ring fusion: Bis-triazolo derivatives (e.g., 13b) show broader-spectrum activity but require complex syntheses .
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include moderate LogP (1.08), suggesting potential blood-brain barrier penetration issues . Strategies under investigation:
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PEGylation: Attaching polyethylene glycol chains to improve aqueous solubility.
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Nanoparticle encapsulation: Lipid-based carriers to enhance tumor targeting .
Mechanism-of-Action Studies
Ongoing work aims to map precise protein targets using X-ray crystallography and CRISPR-Cas9 screens. Preliminary data implicate tubulin β-III and ERK2 as primary interactors .
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